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molecular formula C8H7N3O B8709273 4-(2H-1,2,3-triazol-2-yl)phenol

4-(2H-1,2,3-triazol-2-yl)phenol

Cat. No. B8709273
M. Wt: 161.16 g/mol
InChI Key: NGYPWOUTADYTBH-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

2-[4-(benzyloxy)phenyl]-2H-1,2,3-triazole (400 mg, 1.6 mmol) was dissolved in 3.2 mL of a mixture of ethyl acetate and ethanol (1:1). The solution was degassed and purged with nitrogen. Palladium hydroxide (20% w/w on carbon, 110 mg, 0.16 mmol) was added and the reaction was degassed and purged with hydrogen three times. The hydrogenation was continued at room temperature under a hydrogen balloon for 1 hour. The catalyst was removed by filtration through a plug of silica gel, which was washed thoroughly with acetone. Concentration afforded the product as white solid. LRMS calc: 161.1; obs: 162.2 (M+1).
Name
2-[4-(benzyloxy)phenyl]-2H-1,2,3-triazole
Quantity
400 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[N:19]=[CH:18][CH:17]=[N:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C(OCC)(=O)C.C(O)C.[OH-].[Pd+2].[OH-]>[N:16]1[N:15]([C:12]2[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=2)[N:19]=[CH:18][CH:17]=1 |f:3.4.5|

Inputs

Step One
Name
2-[4-(benzyloxy)phenyl]-2H-1,2,3-triazole
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1N=CC=N1
Name
mixture
Quantity
3.2 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
110 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
the reaction was degassed
CUSTOM
Type
CUSTOM
Details
purged with hydrogen three times
CUSTOM
Type
CUSTOM
Details
was continued at room temperature under a hydrogen
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a plug of silica gel, which
WASH
Type
WASH
Details
was washed thoroughly with acetone
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
N=1N(N=CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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